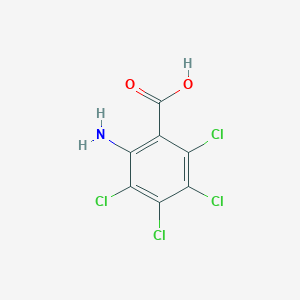

2-Amino-3,4,5,6-tetrachlorobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6923-69-9 |

|---|---|

Molecular Formula |

C7H3Cl4NO2 |

Molecular Weight |

274.9 g/mol |

IUPAC Name |

2-amino-3,4,5,6-tetrachlorobenzoic acid |

InChI |

InChI=1S/C7H3Cl4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H2,(H,13,14) |

InChI Key |

CJKYKXAESHUOOV-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N)C(=O)O |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N)C(=O)O |

Other CAS No. |

6923-69-9 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Historical and Current Approaches to Halogenated Benzoic Acid Synthesis

The synthesis of benzoic acid itself has a long history, with its discovery dating back to the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.org Early industrial production methods for benzoic acid derivatives often involved the hydrolysis of benzotrichloride (B165768) (trichloromethyl benzene) with calcium hydroxide (B78521) in the presence of iron catalysts. newworldencyclopedia.orgwikipedia.org This process, however, frequently resulted in products containing significant amounts of chlorinated benzoic acid derivatives. newworldencyclopedia.orgwikipedia.org

Modern industrial synthesis of benzoic acid primarily relies on the partial oxidation of toluene (B28343) with oxygen, a process catalyzed by cobalt or manganese naphthenates. wikipedia.orgchemeurope.comchemicalbook.com This method is favored for its high yield and environmental considerations. wikipedia.orgchemeurope.com For the specific introduction of halogen substituents, various methods have been developed. These include direct halogenation of benzoic acid precursors and the oxidation of halogenated toluenes. A patented process, for instance, describes the preparation of halogenated benzoic acids by reacting asymmetrically substituted benzophenones with an oxidizing agent. google.com The synthesis of specific isomers, such as 2,3,6-trichlorobenzoic acid, has been a subject of study, with methods developed to isolate the desired isomer from a mixture. google.com

Synthetic Routes to 2-Amino-3,4,5,6-tetrachlorobenzoic Acid

The introduction of both an amino group and multiple chlorine atoms onto a benzoic acid framework presents a unique synthetic challenge. The following sections explore potential pathways to achieve this specific substitution pattern.

A common strategy for introducing an amino group to an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.

Electrophilic aromatic substitution is a cornerstone of organic chemistry for functionalizing aromatic rings. The nitration of benzene (B151609) and its derivatives is typically achieved by using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orgaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comlibretexts.orgaiinmr.com

The nitration of chlorinated benzoic acids is a more complex process due to the electronic effects of the substituents. Both the carboxylic acid and chlorine atoms are deactivating, electron-withdrawing groups, which make the aromatic ring less susceptible to electrophilic attack. truman.edu The carboxylic acid group is a meta-director, while chlorine atoms are ortho-, para-directors. For instance, the nitration of 2,5-dichlorobenzoic acid requires a significant amount of sulfuric acid to maintain the solubility of the nitrated product. google.com To overcome the deactivating effects and the water produced during the reaction, which can lower the acid concentration, oleum (B3057394) (fuming sulfuric acid) can be used. google.com

However, the synthesis of this compound via the nitration of 2,3,5,6-tetrachlorobenzoic acid presents a significant chemical challenge. The only available position for an incoming electrophile on the 2,3,5,6-tetrachlorobenzoic acid ring is the C4 position. The formation of the target compound requires the introduction of a nitrogen-containing group at the C2 position, which is already occupied by a chlorine atom. A direct electrophilic nitration at this position is not a feasible pathway. A potential, though less common, route could involve a nucleophilic aromatic substitution, but the direct nitration as a means to the required intermediate is not supported by standard electrophilic substitution mechanisms.

Assuming a nitro-tetrachlorobenzoic acid intermediate could be formed, its reduction to the corresponding amine is a well-established transformation. Catalytic hydrogenation is a widely used and efficient method for this purpose. This process involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.org

Commonly employed catalysts for the reduction of aromatic nitro groups include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The choice of catalyst can be crucial, especially when other reducible functional groups are present. For instance, hydrogenation over palladium on carbon is a common method for reducing both aliphatic and aromatic nitro groups to amines. rsc.org A patented process describes the hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids in an aqueous solution at a controlled pH. google.com The reaction is typically carried out under pressure with hydrogen gas. google.com

In addition to catalytic hydrogenation, various chemical reducing agents can effectively convert a nitro group to an amine. These methods are particularly useful in laboratory settings and for substrates that may be sensitive to catalytic hydrogenation conditions.

A classic and widely used method is the reduction of aromatic nitro compounds using a metal in an acidic medium. wikipedia.org Common metal/acid combinations include:

Iron (Fe) in acetic acid or hydrochloric acid

Tin (Sn) in hydrochloric acid

Zinc (Zn) in acidic conditions

These reactions proceed through a series of single-electron transfers from the metal to the nitro group. Other chemical reagents capable of reducing nitroarenes to anilines include sodium hydrosulfite and tin(II) chloride. wikipedia.org The reduction of nitroaromatic compounds can also be achieved electrochemically, for example, by using iron oxide coated electrodes. nih.gov These methods provide a range of options for the reduction step, with the choice depending on the specific substrate and desired reaction conditions.

A more chemically plausible route to this compound involves the use of a polychlorinated phthalic anhydride (B1165640) as the starting material. This pathway circumvents the challenging nitration step and utilizes a powerful rearrangement reaction.

The Hofmann rearrangement is an organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org This reaction is notably used in the synthesis of anthranilic acid from phthalimide (B116566). quora.comstackexchange.com In this process, the phthalimide is first hydrolyzed to phthalamic acid (2-carbamoylbenzoic acid), which then undergoes the Hofmann rearrangement. chemicalforums.com

This established transformation provides a strong precedent for the synthesis of this compound from tetrachlorophthalic anhydride. The proposed synthetic sequence would be as follows:

Formation of Tetrachlorophthalamic Acid: Tetrachlorophthalic anhydride would be treated with aqueous or anhydrous ammonia (B1221849). The amine would act as a nucleophile, attacking one of the carbonyl carbons of the anhydride and leading to the opening of the ring to form the corresponding tetrachlorophthalamic acid. This is a primary amide derivative of a carboxylic acid.

Hofmann Rearrangement: The resulting tetrachlorophthalamic acid would then be subjected to the conditions of the Hofmann rearrangement. Treatment with sodium hypobromite (B1234621) (or sodium hypochlorite) would initiate the rearrangement, leading to the formation of an isocyanate intermediate. Subsequent hydrolysis and decarboxylation would yield the final product, this compound.

Recent advancements have also described electrooxidative Hofmann rearrangements of phthalimides to produce anthranilate derivatives under milder, more environmentally friendly conditions. nih.gov This suggests that modern electrochemical methods could also be applicable to the synthesis of the tetrachlorinated analogue.

Synthetic Pathways from Polychlorinated Phthalic Anhydrides and Derivatives

Condensation Reactions with Amine Precursors

A plausible and widely utilized method for the formation of N-aryl anthranilic acids involves the copper-catalyzed coupling of an amine with an aryl halide, a reaction known as the Ullmann condensation. wikipedia.orgscielo.br This approach is particularly relevant for the synthesis of derivatives of 2-aminobenzoic acid. The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 210°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

Modern modifications of the Ullmann condensation have led to improved reaction conditions. For instance, the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate (B107027) can facilitate the reaction under milder conditions. nih.gov A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives, eliminating the need for protecting the acid functionality. sigmaaldrich.com Similarly, a copper-catalyzed amination of 2-bromobenzoic acids has been shown to produce N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.govorganic-chemistry.org This reaction is highly regioselective, with the amination occurring specifically at the halogen position ortho to the carboxylic acid group. organic-chemistry.org

| Aryl Halide | Amine | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2-chlorobenzoic acid | aniline | Cu(I) iodide, phenanthroline | N-phenylanthranilic acid | Not specified wikipedia.org |

| 2-bromobenzoic acid | 1-aminopyrene | Cu powder, Cu₂O, 2-ethoxyethanol, 130°C | N-(1-pyrene)anthranilic acid | Good to high yields nih.gov |

| anthranilic acid | aryl bromides | Microwave heating | N-aryl anthranilic acids | Good to excellent yields scielo.br |

Ring-Opening and Decarboxylation Processes

Another synthetic strategy involves the modification of a pre-existing ring system. A notable example is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. numberanalytics.comwikipedia.org This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. chemistry-online.com The Hofmann rearrangement is particularly useful for the synthesis of aromatic amines. numberanalytics.com A classic application is the synthesis of anthranilic acid from phthalimide. numberanalytics.comchemistry-online.com In this process, phthalimide is treated with bromine in a basic solution, leading to the formation of anthranilic acid after rearrangement and decarboxylation. chemistry-online.com

A related approach could start from tetrachlorophthalic acid or its anhydride. The synthesis of 2,3,4,5-tetrachlorobenzoic acid has been reported from 2,3,4,5-tetrachlorophthalic acid or its anhydride by heating in water with sodium hydroxide. mdpi.com Similarly, 3,4,5,6-tetrachlorobenzoic acid can be prepared from tetrachlorophthalic anhydride. prepchem.com To obtain the target molecule, this compound, one could envision a pathway starting from tetrachlorophthalic anhydride. This could be converted to the corresponding tetrachlorophthalamic acid (an amide-acid) by reaction with ammonia. wikipedia.org Subsequent Hofmann rearrangement of this intermediate could, in principle, lead to the desired this compound through rearrangement and loss of carbon dioxide.

| Starting Material | Key Reagent(s) | Intermediate/Process | Product | Reference |

|---|---|---|---|---|

| Phthalimide | Br₂, NaOH | Hofmann rearrangement | Anthranilic acid | numberanalytics.comchemistry-online.com |

| 2,3,4,5-Tetrachlorophthalic acid/anhydride | NaOH, H₂O, heat | Decarbonylation | 2,3,4,5-Tetrachlorobenzoic acid | mdpi.com |

| Tetrachlorophthalic anhydride | 1-n-octyl-2-methylindole | - | 3,4,5,6-Tetrachlorobenzoic acid | prepchem.com |

Precursor Conversion via Cyano-Tetrachlorobenzoic Acid Intermediates

The conversion of a nitrile (cyano group) to a carboxylic acid or an amine group represents another viable synthetic route. For instance, the hydrolysis of 2,4,6-tribromobenzonitrile (B15535004) is a known method for the preparation of 2,4,6-tribromobenzoic acid. orgsyn.org This suggests that a tetrachlorobenzonitrile could serve as a precursor to a tetrachlorobenzoic acid.

A plausible pathway to this compound could involve the synthesis of a tetrachlorinated aromatic compound bearing both a cyano and a nitro group. The cyano group could then be hydrolyzed to a carboxylic acid, and the nitro group could be reduced to an amine. Alternatively, a precursor like tetrachlorophthalonitrile (B161213), which can be synthesized from tetrachlorophthalic anhydride, could be a starting point. googleapis.com While the direct conversion of tetrachlorophthalonitrile to the target molecule is not documented, multi-step transformations involving partial hydrolysis and functional group interconversions could be envisioned.

Exploration of Regioselective Halogenation Mechanisms in Related Systems

The direct halogenation of an existing aminobenzoic acid to introduce multiple chlorine atoms with high regioselectivity is a significant challenge. The reaction of N-benzoylvaline methyl ester with sulfuryl chloride has been shown to result in regioselective chlorination at the β-position. rsc.org However, the direct chlorination of aromatic amines can be complex and may not lead to the desired product. For example, the direct chlorination of 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid has been reported to yield a pentachloro-cyclohexenone-carboxylic acid derivative, indicating that the aromatic ring is susceptible to over-chlorination and dearomatization.

The introduction of halogens onto an aromatic ring is typically an electrophilic substitution reaction. For aromatic rings substituted with an amino group, the strong activating and ortho-, para-directing nature of the amine makes it difficult to control the extent and position of halogenation. Protecting the amine group, for instance as an acetamide, can moderate its activating effect and improve the regioselectivity of the halogenation.

Principles of Green Chemistry in the Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds traditionally involves the use of hazardous reagents and solvents. nih.gov Green chemistry principles aim to address these issues by developing more environmentally benign synthetic methods. catalysis.blog Key aspects of green chemistry in this context include the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, and the improvement of atom economy. acs.org

For halogenation reactions, greener approaches include the use of alternative halogenating agents to molecular halogens, such as N-halosuccinimides, although these have poor atom economy. rsc.org The use of ammonium (B1175870) halides with hydrogen peroxide in acetic acid is another greener alternative. cdnsciencepub.com The development of catalytic methods, including biocatalysis and the use of heterogeneous catalysts, is a major focus of green chemistry. catalysis.blogijprajournal.com These catalysts can often be recycled and reused, reducing waste.

In the context of the synthesis of this compound, applying green chemistry principles would involve:

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient public data to generate a detailed article on the spectroscopic and structural analysis of This compound that adheres to the specific requirements of the requested outline.

While the compound is listed by some chemical suppliers, indicating its synthesis and existence, the detailed experimental research findings required for the specified sections—such as Nuclear Magnetic Resonance (NMR) chemical shift analyses, Two-Dimensional (2D) NMR connectivity, Infrared (IR) and Raman vibrational mode assignments, and Potential Energy Distribution (PED) analysis—are not available in published papers or public repositories.

Information is available for related but structurally distinct compounds, such as 2-amino-3-chlorobenzoic acid, 2-amino-3,5-diiodobenzoic acid nih.gov, and 2-amino-3,4,5,6-tetrafluorobenzoic acid nih.gov. However, the significant differences in the electronic and steric properties of the substituents (e.g., fluorine vs. chlorine, or varying numbers and positions of halogen atoms) mean that their spectroscopic data cannot be accurately extrapolated to represent this compound.

To provide a scientifically accurate and authoritative article, direct experimental data for the target compound is essential. Without access to such specific research, generating the requested content with detailed data tables and in-depth analysis is not possible.

Molecular Structure and Advanced Structural Elucidation

Spectroscopic Analysis for Structure Determination

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a critical tool for confirming the molecular formula and probing the structural integrity of 2-Amino-3,4,5,6-tetrachlorobenzoic acid. The molecular formula, C₇H₃Cl₄NO₂, results in a distinct isotopic pattern in the mass spectrum due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern serves as a definitive confirmation of the number of chlorine atoms in the molecule.

While specific experimental fragmentation data for this exact compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of related aromatic carboxylic acids and amines. libretexts.org Electron ionization (EI-MS) would likely induce characteristic fragmentation. Key bond cleavages are expected to occur adjacent to the carboxyl and amino functional groups. libretexts.org

Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org For amino-substituted aromatics, fragmentation can also involve the amino group. The tetrachlorinated ring structure is expected to be relatively stable, with fragmentation potentially involving the sequential loss of chlorine atoms or hydrogen chloride (HCl).

Table 1: Predicted Key Mass Spectrometry Fragments for this compound Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and represent the nominal mass.

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₇H₃Cl₄NO₂]⁺ | 271 | Molecular Ion |

| [M-OH]⁺ | [C₇H₂Cl₄NO]⁺ | 254 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₆H₃Cl₄N]⁺ | 226 | Loss of carboxyl radical |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy provides insight into the conjugated π-electron system of this compound. The molecule contains several chromophores—the tetrachlorinated benzene (B151609) ring, the amino group (-NH₂), and the carboxylic acid group (-COOH)—which give rise to characteristic electronic transitions. These transitions, typically π→π* and n→π*, occur upon absorption of ultraviolet or visible light. mdpi.com

Table 2: Observed UV-Vis Absorption Maxima for the Related Compound 2-Amino-3-chlorobenzoic acid mdpi.com

| Absorption Maximum (λ_max) | Region | Probable Electronic Transition |

| 220 nm | UV-C | π→π |

| 270 nm | UV-B | π→π |

| 361 nm | UV-A | n→π* |

X-ray Crystallography for Solid-State Structural Characterization

While specific single-crystal X-ray diffraction data for this compound is not present in the surveyed literature, extensive studies on its tetrafluorinated analog, 2-Amino-3,4,5,6-tetrafluorobenzoic acid, offer significant insights into the likely solid-state structure. nih.govresearchgate.net The structural principles, including molecular conformation and intermolecular interactions, are expected to be analogous.

Crystal Packing and Unit Cell Parameter Determination

The crystal structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid has been resolved, revealing a triclinic crystal system. nih.gov The asymmetric unit contains four independent, yet conformationally similar, molecules. nih.govresearchgate.net It is plausible that the tetrachloro analog would adopt a similar packed structure, governed by a balance of strong and weak intermolecular forces.

Table 3: Crystal Data and Structure Refinement for 2-Amino-3,4,5,6-tetrafluorobenzoic acid nih.gov

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 11.0367 (11) |

| b (Å) | 11.3664 (11) |

| c (Å) | 12.5702 (12) |

| α (°) | 80.378 (8) |

| β (°) | 79.764 (8) |

| γ (°) | 82.011 (8) |

| Volume (ų) | 1520.2 (3) |

| Z | 8 |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture is defined by a network of non-covalent interactions that guide the assembly of molecules into a stable, three-dimensional lattice.

In the crystal structure of the tetrafluoro analog, hydrogen bonds are the dominant organizing force. Molecules are linked by conventional O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming classic centrosymmetric dimers. nih.govresearchgate.net Additionally, the amino group participates in hydrogen bonding. An intramolecular N—H⋯O hydrogen bond exists between the amino group and the carbonyl oxygen of its own carboxylic acid group, which influences the planarity of the molecule. nih.govnih.gov Intermolecular N—H⋯O interactions further link the molecules into extended chains. nih.gov These well-established hydrogen bonding motifs are highly anticipated to be present in the crystal structure of this compound.

In addition to hydrogen bonds, other non-covalent forces contribute to the supramolecular assembly. In the tetrafluoro analog, intermolecular N—H⋯F associations and short F⋯F contacts are observed, which help to form one-dimensional ribbon structures. nih.govresearchgate.net For the tetrachloro compound, chlorine-based halogen bonds (e.g., Cl⋯Cl or Cl⋯O) would be expected. These interactions, which can be stronger than those involving fluorine, would likely play a crucial role in the crystal packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 2-amino-3,4,5,6-tetrachlorobenzoic acid at the molecular level. These methods provide insights into the molecule's stability, electronic distribution, and potential for interaction.

The geometry of this compound is significantly influenced by the steric and electronic effects of its substituents. The benzene (B151609) ring is expected to exhibit some distortion from perfect planarity due to the presence of four bulky chlorine atoms, an amino group, and a carboxylic acid group.

Computational studies on ortho-substituted benzoic acids reveal that intramolecular interactions play a crucial role in determining the preferred conformation. uc.pt For this compound, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the carboxylic acid is anticipated. This interaction would favor a specific rotational orientation of the carboxylic acid group relative to the benzene ring.

The potential energy landscape of this molecule is expected to be complex, with multiple local minima corresponding to different rotational conformers of the amino and carboxylic acid groups. The rotation around the C-C bond connecting the carboxylic group to the ring and the C-N bond of the amino group are the primary degrees of freedom. The tetrachlorination of the ring will likely create significant rotational barriers, influencing the relative energies of these conformers. Studies on polychlorinated biphenyls have shown that ortho-chlorine substitution dramatically increases the rotational barrier between the phenyl rings. uc.pt A similar, albeit less pronounced, effect can be expected for the rotation of the substituent groups in this compound.

Table 1: Predicted Geometrical Parameters for this compound (Theoretical Estimation)

| Parameter | Predicted Value | Notes |

| C-C (ring) bond lengths | ~1.40 - 1.42 Å | Distortions expected due to substituents. |

| C-Cl bond lengths | ~1.73 - 1.75 Å | Typical for chlorinated aromatic rings. |

| C-N bond length | ~1.38 - 1.40 Å | Indicative of some double bond character due to resonance. |

| C-C (carboxyl) bond length | ~1.48 - 1.50 Å | |

| C=O bond length | ~1.22 - 1.24 Å | |

| C-O (hydroxyl) bond length | ~1.34 - 1.36 Å | |

| Dihedral Angle (N-C2-C1-C(OOH)) | ~0-20° | Influenced by intramolecular hydrogen bonding. |

Note: These values are estimations based on data from related substituted benzoic acids and anilines and have not been experimentally or computationally verified for the title compound.

The electronic structure of this compound is characterized by the interplay of the electron-donating amino group and the electron-withdrawing carboxylic acid and chlorine substituents. The amino group increases the electron density of the aromatic ring through resonance, while the chlorine atoms and the carboxylic acid group withdraw electron density via inductive and resonance effects.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting the electron-donating nature of the amine. The LUMO, conversely, is likely to be distributed over the carboxylic acid group and the chlorinated benzene ring, indicating the regions susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical Estimation)

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 to -7.5 | Amino group, Aromatic ring |

| LUMO | -1.5 to -2.5 | Carboxylic acid group, Aromatic ring |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These values are estimations based on DFT calculations of related chlorinated and aminated aromatic compounds and have not been specifically calculated for the title compound.

Prediction of Spectroscopic Properties and Vibrational Frequencies

Theoretical calculations can simulate various types of spectra, providing valuable information for the identification and characterization of the molecule.

The infrared (IR) and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups.

N-H stretching: The amino group should exhibit two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically in the range of 3300-3500 cm⁻¹. youtube.comresearchgate.net

O-H stretching: The carboxylic acid O-H stretch is expected to be a broad band in the region of 2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimers that are common in the solid state. researchgate.net

C=O stretching: A strong absorption band corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1730 cm⁻¹. Intramolecular hydrogen bonding may shift this frequency.

C-Cl stretching: The multiple C-Cl bonds are expected to give rise to strong absorptions in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Aromatic C=C stretching: Vibrations of the aromatic ring will produce several bands in the 1400-1600 cm⁻¹ region. libretexts.org

Raman spectroscopy would complement the IR data, with strong signals often observed for the symmetric vibrations of the aromatic ring and the C-Cl bonds.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Theoretical Estimation)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H asymmetric stretch | ~3450 | Medium |

| N-H symmetric stretch | ~3350 | Medium |

| O-H stretch (dimer) | 2500-3300 | Broad, Strong |

| C=O stretch | 1700-1730 | Strong |

| Aromatic C=C stretch | 1400-1600 | Medium to Strong |

| C-N stretch | 1250-1350 | Medium |

| C-Cl stretch | 600-800 | Strong |

Note: These are estimated frequency ranges based on typical values for the respective functional groups and data from related molecules.

Theoretical prediction of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method can aid in the structural elucidation of this compound. nih.gov

¹H NMR: The proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift (δ > 10 ppm). The two protons of the amino group would likely appear as a broad singlet in the range of δ 5-7 ppm, with the exact shift depending on solvent and concentration. Due to the complete substitution of the aromatic ring, no aromatic proton signals are expected.

¹³C NMR: The carbon atom of the carbonyl group will resonate at a high chemical shift, typically in the range of δ 165-175 ppm. nih.gov The aromatic carbons will appear in the δ 110-150 ppm region. The carbon atoms bonded to chlorine will be significantly shifted downfield. The carbon attached to the amino group will also show a characteristic shift. Due to the low symmetry, four distinct signals are expected for the chlorinated aromatic carbons, one for the carbon bearing the amino group, and one for the carbon attached to the carboxylic acid.

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Theoretical Estimation)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 165 - 175 |

| C-NH₂ | 140 - 150 |

| C-COOH | 120 - 130 |

| C-Cl (average) | 125 - 140 |

Note: These are estimated chemical shift ranges based on general principles and data for substituted benzenes. Specific shifts will depend on the precise electronic environment.

Potential Energy Surface Scans for Reaction Pathways and Tautomeric Processes

Potential energy surface (PES) scans are valuable for investigating dynamic processes such as internal rotations and tautomerism. For this compound, two key processes are of interest: the rotation of the substituent groups and proton transfer tautomerism.

The PES for the rotation of the carboxylic acid and amino groups will reveal the energy barriers between different conformers. The high degree of chlorination, particularly at the ortho positions (3 and 6), is expected to create significant steric hindrance, leading to high rotational barriers. uc.pt

Aminobenzoic acids can exist in tautomeric forms, most notably the neutral form and a zwitterionic form where the proton from the carboxylic acid has transferred to the amino group. In the gas phase, the neutral form is generally more stable. However, in polar solvents, the zwitterionic form can be significantly stabilized. For this compound, the strong electron-withdrawing effect of the four chlorine atoms will decrease the basicity of the amino group, making proton transfer less favorable compared to unsubstituted aminobenzoic acid. A PES scan of the proton transfer coordinate would quantify the energy barrier and the relative stability of the two tautomers. The transition state for this process would involve the partial transfer of the proton between the oxygen and nitrogen atoms.

Investigation of Proton Transfer Dynamics

Proton transfer is a fundamental chemical process crucial in many biological and chemical systems. In this compound, intramolecular proton transfer between the carboxylic acid group (-COOH) and the amino group (-NH2) is a key area of theoretical investigation. This process can lead to the formation of a zwitterionic species. Computational methods, such as Density Functional Theory (DFT), are employed to model the potential energy surface of this reaction.

These studies typically involve calculating the energy barrier for the proton to move from the carboxyl oxygen to the amino nitrogen. The transition state for this transfer is located, and its geometry and energy provide insight into the kinetics of the process. Factors influencing this dynamic, such as the electronic effects of the four chlorine substituents and the formation of an intramolecular hydrogen bond, are critical components of the analysis. The strong electron-withdrawing nature of the chlorine atoms is expected to increase the acidity of the carboxylic proton, a factor that significantly impacts the proton transfer equilibrium.

Conformational Analysis of Carboxyl Group Rotation

By systematically rotating the carboxyl group and calculating the energy at each step, a potential energy profile is generated. This profile reveals the most stable (lowest energy) conformation and the energy barriers between different conformations. The primary conformations of interest are the planar and non-planar (or orthogonal) arrangements. The steric hindrance imposed by the ortho-amino group and the adjacent chlorine atom, along with the potential for intramolecular hydrogen bonding between the carboxyl OH and the amino NH2, are the dominant factors governing the rotational energetics.

Table 1: Calculated Rotational Barriers for Carboxyl Group in this compound

| Computational Method | Basis Set | Rotational Barrier (kcal/mol) | Dihedral Angle (°) at Minimum Energy |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Data Not Available | Data Not Available |

| MP2 | cc-pVTZ | Data Not Available | Data Not Available |

(Note: This table is illustrative of the data that would be generated from such a study. Specific values are not publicly available in the literature for this exact compound.)

Aromaticity Assessment (e.g., Harmonic Oscillator Model of Aromaticity (HOMA) Index)

The aromaticity of the benzene ring in this compound is significantly influenced by its dense substitution pattern. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common computational index used to quantify the degree of aromaticity based on the geometric parameters of the ring. It compares the bond lengths of the ring to an ideal aromatic system.

A HOMA value of 1 indicates a fully aromatic system, while values less than 1 suggest a deviation from aromaticity. For this compound, the calculation involves optimizing the molecular geometry using a high-level theoretical method and then using the resulting C-C bond lengths to compute the HOMA index. The steric and electronic strain induced by the five substituents (four chloro, one amino) and the carboxyl group can lead to bond length alternation and a subsequent reduction in the HOMA value compared to unsubstituted benzene, providing a quantitative measure of the substituent effects on the ring's electronic structure.

Table 2: Aromaticity Indices for Substituted Benzoic Acids

| Compound | HOMA Index |

|---|---|

| Benzene | 1.000 |

| Benzoic Acid | Data Not Available |

| This compound | Data Not Available |

(Note: This table illustrates the expected trends. Specific calculated values for this compound are not currently found in published research.)

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While gas-phase calculations provide fundamental insights, the behavior of this compound in a real-world setting is dictated by its interactions with solvent molecules. Molecular dynamics (MD) simulations are used to model the molecule's behavior over time in a solution phase, such as water or an organic solvent.

These simulations can reveal key information about solvation, including the structure of the solvent shell around the molecule and the specific hydrogen bonding patterns between the solute and solvent. MD simulations are particularly useful for exploring how the solvent influences the conformational preferences of the carboxyl and amino groups and the dynamics of proton transfer. By running simulations with the molecule in its neutral and zwitterionic forms, the relative stability of each in solution can be assessed, providing a more complete picture of its acid-base and structural properties in a condensed phase.

Chemical Reactivity and Mechanistic Explorations

Reactivity Profile of the Amino Group (e.g., Nucleophilicity, Basicity)

The amino group (-NH₂) at the C2 position is subject to significant electronic suppression. The four chlorine atoms on the benzene (B151609) ring exert a powerful collective electron-withdrawing inductive effect. This effect substantially reduces the electron density on the nitrogen atom, making it significantly less basic and less nucleophilic compared to aniline (B41778) or even less chlorinated aminobenzoic acids.

Consequently, reactions involving the nucleophilic character of the amino group, such as alkylation or acylation, are expected to be more challenging. For instance, acylation to form the corresponding amide would likely require more forcing conditions or the use of highly reactive acylating agents (e.g., acid chlorides) and potentially a catalyst. This is a common strategy employed for similar deactivated anilines. The protonated form of the amino group would be a much stronger acid (lower pKa) than the anilinium ion.

Reactivity of the Carboxylic Acid Moiety (e.g., Acidity, Carboxyl Activation)

The reactivity of the carboxylic acid group (-COOH) is also modulated by the electronic environment. Its acidity is influenced by two opposing factors:

Acidity Enhancement : The four electron-withdrawing chlorine atoms increase the polarity of the O-H bond and stabilize the resulting carboxylate anion through induction, thereby increasing the acidity (lowering the pKa) compared to benzoic acid.

Acidity Reduction : The adjacent amino group at the C2 position can donate electron density into the ring via resonance and can form a strong intramolecular hydrogen bond with the carboxylic acid's carbonyl oxygen or hydroxyl group. This hydrogen bonding can stabilize the neutral acid form and slightly decrease acidity relative to a non-aminated tetrachlorobenzoic acid.

Reactivity of the Tetrachloroaromatic Ring (e.g., Electrophilic and Nucleophilic Aromatic Substitution Considerations)

The reactivity of the aromatic ring itself is starkly defined by its substituents.

Electrophilic Aromatic Substitution (EAS) : EAS reactions (such as nitration, halogenation, or Friedel-Crafts reactions) are considered highly unlikely to occur on this molecule. masterorganicchemistry.comyoutube.com The benzene ring is extremely electron-deficient due to the cumulative deactivating effect of four chlorine atoms and the carboxylic acid group. While the amino group is an activating group, its effect is insufficient to overcome the powerful deactivation of the other substituents. Furthermore, there are no hydrogen atoms on the ring to be replaced by an electrophile. Attempts to perform such reactions under harsh conditions would likely lead to degradation or ring-opening rather than substitution. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : The highly electron-deficient nature of the tetrachlorinated ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comyoutube.com In this type of reaction, a strong nucleophile attacks an electron-poor aromatic ring and displaces a leaving group. youtube.comlibretexts.org For 2-Amino-3,4,5,6-tetrachlorobenzoic acid, the leaving groups would be one of the four chloride ions. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org Therefore, it is plausible that under suitable conditions with a potent nucleophile (e.g., alkoxides, amines), one of the chlorine atoms could be displaced. The positions most susceptible to attack would depend on the combined electronic and steric influences of the amino and carboxyl groups.

Detailed Mechanistic Investigations of Derivatization Reactions

While specific mechanistic studies on this compound are not widely documented, the mechanisms for its derivatization can be inferred from established organic chemistry principles.

Amide Formation (Acylation of the Amino Group) : This would proceed via a standard nucleophilic addition-elimination mechanism. The nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., chloride) to yield the N-acyl product.

Ester/Amide Formation (from the Carboxylic Acid) : This requires initial activation of the carboxyl group. If converted to an acyl chloride, the mechanism is a nucleophilic acyl substitution where an alcohol or amine attacks the highly electrophilic acyl chloride carbon, leading to a tetrahedral intermediate that eliminates a chloride ion. When using peptide coupling reagents, the carboxylic acid is converted in situ into an activated species (like an O-acylisourea with carbodiimides), which is then readily attacked by a nucleophile.

Nucleophilic Aromatic Substitution (SNAr) : The mechanism for substituting a chlorine atom on the ring involves two main steps. libretexts.org First, a nucleophile adds to the carbon atom bearing a chlorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized over the aromatic system and is further stabilized by the electron-withdrawing substituents. In the second, typically fast step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Tautomeric Equilibria and Conformational Dynamics in Solution and Solid State

Conformational Dynamics : The conformation of this compound is heavily influenced by a strong intramolecular hydrogen bond between the ortho-amino and carboxylic acid groups. Crystallographic studies on the closely related analogue, 2-Amino-3,4,5,6-tetrafluorobenzoic acid, show that the amine and carboxyl groups are linked by N-H···O hydrogen bonds. nih.gov This interaction creates a pseudo-six-membered ring, which holds the two functional groups in a relatively planar arrangement with the benzene ring. This conformation is expected to be the most stable form in both the solid state and in solution, significantly restricting the rotational freedom of the C-N and C-C bonds of the functional groups.

Tautomeric Equilibria : Tautomerism in this molecule is theoretically possible but practically insignificant. While aniline derivatives can exhibit imine-enamine or keto-enol type tautomerism under specific conditions, rsc.orgnih.gov the aromatic amino-acid form of this compound is overwhelmingly stable. The high energetic cost of breaking the aromaticity of the benzene ring means that tautomers like the keto-amine form would exist in negligible quantities at equilibrium. rsc.org The dominant species is the structure shown, with distinct amino and carboxylic acid groups attached to the aromatic ring.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and analysis of 2-Amino-3,4,5,6-tetrachlorobenzoic acid from complex mixtures, such as reaction media or biological matrices. The choice of technique depends on the specific requirements of the analysis, including desired sensitivity, resolution, and throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For compounds like this compound, reversed-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be controlled by adjusting the mobile phase composition, pH, and temperature. helixchrom.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be employed to enhance the resolution between isomers and other closely related compounds. helixchrom.com Detection is commonly achieved using a UV detector, as the aromatic ring structure of the molecule allows for strong absorbance of UV light. The development of an HPLC method for a similar compound, 2-amino-5-nitrophenol, demonstrated good linearity, accuracy, and precision, highlighting the suitability of this technique for quantitative analysis of substituted aminobenzoic acids. nih.gov

Table 1: Typical HPLC Parameters for Aromatic Amino Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Spherisorb ODS-2, 3 µm) | Provides a non-polar stationary phase for separation based on hydrophobicity. nih.gov |

| Mobile Phase A | 0.05 M Sodium Acetate, pH 6.4 | Aqueous buffer to control pH and influence ionization of the analyte. nih.gov |

| Mobile Phase B | Acetonitrile/Methanol | Organic solvent to elute the compound from the column. |

| Gradient | Linear gradient from low to high %B | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and influences peak shape. |

| Detection | UV Absorbance (e.g., 220-360 nm) | Detects the compound based on its ability to absorb UV light. mdpi.com |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

For applications requiring higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique couples the powerful separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. LC-MS is particularly valuable for trace analysis, enabling the detection and quantification of minute quantities of this compound in complex samples.

After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This provides molecular weight information, confirming the identity of the compound. For even greater confidence, tandem mass spectrometry (MS/MS) can be used, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, offering unambiguous identification. scielo.org.za The use of LC-MS for amino acid analysis can improve sensitivity tenfold compared to other methods. scielo.org.za It is a powerful tool for analyzing underivatized amino acids, avoiding the complexities of derivatization procedures. nih.govrestek.com

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₇H₃Cl₄NO₂ | The chemical formula of the compound. |

| Monoisotopic Mass | 288.8917 Da | The exact mass of the most abundant isotopic species. |

| [M+H]⁺ (Positive Ion Mode) | 289.8990 Da | The mass-to-charge ratio of the protonated molecule, a common adduct in ESI+. |

| [M-H]⁻ (Negative Ion Mode) | 287.8844 Da | The mass-to-charge ratio of the deprotonated molecule, common in ESI-. |

| Major Isotope Peaks | m/z 289, 291, 293, 295 | The characteristic isotopic pattern due to the presence of four chlorine atoms. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov A UPLC-based method can significantly shorten analysis times, sometimes to just a few minutes, making it ideal for high-throughput applications. nih.govlcms.cz

The principles of separation in UPLC are the same as in HPLC, but the system is engineered to operate at much higher pressures. When coupled with mass spectrometry (UPLC-MS), it provides a highly robust and sensitive platform for both qualitative and quantitative analysis. nih.govlcms.cz The enhanced chromatographic resolution of UPLC is particularly beneficial for separating the target compound from closely related impurities or isomers. nih.gov

Development of Robust Sample Preparation Protocols

The quality of analytical results is heavily dependent on the sample preparation process. thermofisher.com A robust protocol is necessary to extract this compound from its matrix, remove interfering substances, and concentrate it to a level suitable for analysis. The specific steps involved vary depending on the sample type (e.g., synthesis reaction mixture, biological tissue, environmental sample).

Common sample preparation techniques include:

Protein Precipitation: For biological samples, proteins can interfere with the analysis and must be removed. This is often achieved by adding an acid, such as trichloroacetic acid (TCA), or an organic solvent like methanol. creative-proteomics.comtmiclinode.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration. The sample is passed through a cartridge containing a solid adsorbent that retains either the analyte or the impurities. The analyte is then eluted with an appropriate solvent.

Ultrafiltration: This method uses a semi-permeable membrane to separate the analyte from larger molecules like proteins, which is particularly useful for LC-MS analysis. creative-proteomics.com

Hydrolysis: For determining the total amount of compound bound within a larger molecule (e.g., a peptide), acid hydrolysis (typically with 6 M HCl at elevated temperatures) is used to release the bound amino acids prior to analysis. nih.govusp.org

Care must be taken during sample preparation to avoid contamination and analyte loss. Using high-purity reagents and clean glassware is critical. usp.org

Quantitative Analytical Methods for Research Purity and Yield Determination

Quantitative analysis is crucial for determining the exact amount of this compound in a sample, which is essential for calculating reaction yields or assessing purity. Chromatographic methods like HPLC and LC-MS form the basis of most quantitative assays.

The primary approach involves creating a calibration curve. This is done by preparing a series of standards with known concentrations of the purified compound and analyzing them. A graph is then plotted of the instrument response (e.g., peak area) versus concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve. For good linearity, the coefficient of determination (r²) should typically be >0.99. nih.govlcms.cz

To improve accuracy and precision, an internal standard is often used. usp.org An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. A known amount of the internal standard is added to all standards and samples. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach corrects for variations in injection volume and potential losses during sample preparation. nih.govusp.org

Method validation is a critical step to ensure the reliability of the quantitative data. nih.gov This involves assessing parameters such as:

Linearity: The range over which the instrument response is proportional to the concentration. escholarship.org

Accuracy: The closeness of the measured value to the true value, often assessed using recovery studies. escholarship.org

Precision: The degree of agreement among a series of measurements, expressed as relative standard deviation (RSD). escholarship.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. escholarship.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately quantified. escholarship.org

Table 3: Key Validation Parameters for Quantitative Methods

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity (r²) | Measures the correlation between concentration and response. | > 0.99 |

| Accuracy (% Recovery) | Measures how close the experimental value is to the true value. | 80 - 120% |

| Precision (% RSD) | Measures the repeatability of the analysis. | < 15% |

| LOD | The lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3 |

| LOQ | The lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10 |

Environmental Fate and Degradation Studies

Biotic Degradation Mechanisms and Microbial Transformations

The biodegradation of chlorinated aromatic compounds is a critical process in their ultimate removal from the environment. This process is mediated by enzymes produced by various microorganisms. nih.gov

The high degree of chlorination in 2-Amino-3,4,5,6-tetrachlorobenzoic acid makes it a challenging substrate for microbial attack. The degradation of such compounds can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, bacteria often initiate the breakdown of aromatic rings using dioxygenase enzymes. However, highly chlorinated rings are often resistant to this initial attack.

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, a key mechanism is reductive dechlorination . nih.gov In this process, the chlorinated compound is used as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. This process is often a co-metabolic reaction, meaning the microorganism does not gain energy directly from the dehalogenation step but carries it out in the presence of another primary substrate. nih.gov Stepwise reductive dechlorination would gradually reduce the number of chlorine atoms on the aromatic ring, making it more susceptible to subsequent aerobic or anaerobic ring cleavage.

| Degradation Condition | Key Process | Typical Outcome |

| Aerobic | Oxidative attack (Dioxygenases) | Ring cleavage (often inhibited by high chlorination) |

| Anaerobic | Reductive Dechlorination | Stepwise removal of chlorine atoms |

| Co-metabolism | Non-specific enzyme activity | Transformation of the compound without providing energy for microbial growth |

A diverse range of microbial communities has been identified with the ability to dehalogenate chlorinated aromatic compounds. While no specific studies have isolated organisms that degrade this compound, research on analogous compounds points to several key groups of bacteria.

Dehalococcoides and Dehalobacter : These are well-known groups of strictly anaerobic bacteria that can use chlorinated compounds for respiration, a process known as organohalide respiration. epa.gov

Desulfomonile : Desulfomonile tiedjei is a well-studied anaerobic bacterium capable of reductive dechlorination of chlorobenzoates. nih.gov

Pseudomonas , Rhodococcus , and Burkholderia : Species within these genera are known for their metabolic versatility and have been shown to degrade various chlorinated aromatic compounds, including chlorobenzoates and chlorophenols, often under aerobic conditions. nih.govresearchgate.netnih.gov

The process of dehalogenation increases the bioavailability and water solubility of the compound, reduces its toxicity, and renders the resulting molecule more amenable to further biodegradation. nih.gov

| Microbial Genus | Environment/Metabolism | Relevance to Chlorinated Aromatics |

| Dehalococcoides | Anaerobic (Organohalide Respiration) | Known to dechlorinate a wide range of chlorinated compounds. |

| Dehalobacter | Anaerobic | Implicated in the reductive dehalogenation of trihalomethanes and other chlorinated compounds. epa.gov |

| Desulfomonile | Anaerobic | Capable of dechlorinating chlorobenzoates. nih.gov |

| Pseudomonas | Aerobic/Facultative Anaerobic | Many species can degrade mono- and dichlorobenzoates. nih.gov |

| Rhodococcus | Aerobic | Known to degrade polychlorinated biphenyls (PCBs) and other chlorinated compounds. nih.gov |

The biodegradability of chlorinated benzoic acids is strongly dependent on their chemical structure, specifically the number and position of chlorine substituents.

Degree of Chlorination: Generally, the rate and extent of biodegradation decrease as the number of chlorine atoms on the aromatic ring increases. Tetrachlorinated compounds are significantly more resistant to degradation than di- or monochlorinated analogues. nih.gov

Position of Substituents: The position of the chlorine atoms influences the susceptibility of the compound to enzymatic attack. For example, in the degradation of chlorobenzoate isomers, the typical order of degradation is 4-chloro > 3-chloro > 2-chloro. The presence of chlorine atoms adjacent to the carboxyl group or to each other can create steric hindrance, impeding enzymatic action.

Presence of Amino Group: The amino group (-NH₂) also affects biodegradability. While it can sometimes provide a point of attack for certain enzymes, it can also alter the electronic properties of the ring, potentially making it more or less susceptible to dehalogenation or ring cleavage. The degradation of amino-acid-containing compounds is a known microbial process. nih.gov

Given that this compound possesses four chlorine atoms, it is predicted to be highly recalcitrant to microbial degradation. The complete substitution of the ring with chlorine and an amino group likely presents significant steric and electronic barriers to the enzymes that typically initiate degradation.

Future Research Directions and Advanced Applications in Chemical Synthesis

Exploration of Novel and Sustainable Synthetic Pathways for 2-Amino-3,4,5,6-tetrachlorobenzoic acid

The synthesis of polysubstituted benzene (B151609) rings, particularly those with a dense arrangement of electron-withdrawing groups, is a significant challenge in organic chemistry. While classical methods exist, future research will likely focus on developing more efficient, sustainable, and scalable routes to this compound.

One promising avenue is the adaptation of the Hofmann rearrangement, a method successfully used for the synthesis of the analogous 2-Amino-3,4,5,6-tetrafluorobenzoic acid. nih.govresearchgate.net This pathway would likely commence with tetrachlorophthalic anhydride (B1165640), a readily available starting material. The anhydride can be converted to the corresponding phthalamic acid and then to 2-carboxy-3,4,5,6-tetrachlorobenzamide. Subsequent treatment under Hofmann conditions (e.g., with bromine and a strong base) could yield the target aminobenzoic acid. nih.govresearchgate.net

Alternative strategies may involve late-stage amination of a pre-existing tetrachlorobenzoic acid derivative. However, the heavily chlorinated ring is deactivated towards typical nucleophilic aromatic substitution, necessitating the exploration of advanced catalytic systems, such as transition-metal-catalyzed C-N bond formation. Research into greener reaction conditions, minimizing hazardous reagents and solvents, will be paramount for enhancing the sustainability of any developed synthetic protocol.

| Pathway | Key Precursor | Core Reaction Type | Potential Advantages | Anticipated Challenges |

|---|---|---|---|---|

| Hofmann Rearrangement | 2-Carboxy-3,4,5,6-tetrachlorobenzamide | Amide degradation | Precedent from fluoro-analogue synthesis nih.govresearchgate.net | Requires multiple steps from starting material |

| Catalytic Amination | Pentachlorobenzoic acid | C-N Cross-Coupling | Potentially more direct route | Steric hindrance and electronic deactivation of the ring |

| Reduction of Nitro-precursor | 2-Nitro-3,4,5,6-tetrachlorobenzoic acid | Nitro group reduction | Well-established reduction chemistry chemicalbook.com | Synthesis of the nitro-precursor is non-trivial |

Development of New and Efficient Derivatization Reactions

The two functional groups of this compound—the primary amine and the carboxylic acid—offer dual points for chemical modification. Future research will focus on developing efficient derivatization reactions that can proceed despite the significant steric hindrance and electronic effects imposed by the tetrachloro-substituted ring.

Reactions at the Amino Group:

Acylation: Reaction with acid chlorides or anhydrides can form corresponding amides. These reactions can be used to introduce a wide variety of functional groups.

Diazotization: The amino group can be converted to a diazonium salt, a versatile intermediate that can be subsequently transformed into a range of other functional groups (e.g., -OH, -H, -X via Sandmeyer reaction).

Reactions at the Carboxylic Acid Group:

Esterification: Standard procedures, such as Fischer esterification or reaction with alkyl halides in the presence of a base, can yield esters. For example, treatment with thionyl chloride in an alcohol solvent is a common method for synthesizing aminobenzoate esters. nih.gov

Amidation: The carboxylic acid can be activated (e.g., as an acid chloride or with coupling reagents like TBTU) and reacted with primary or secondary amines to form a diverse library of amides. nih.gov

The development of one-pot synthesis methods, where multiple derivatization steps are performed sequentially without isolating intermediates, could significantly improve efficiency and yield. sioc-journal.cn

| Functional Group Target | Reaction Type | Reagents | Resulting Moiety |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetyl chloride, Pyridine | Acetamide (-NHCOCH₃) |

| Amino (-NH₂) | Diazotization / Sandmeyer | NaNO₂, HCl; then CuCl | Chloro (-Cl) at 2-position |

| Carboxylic Acid (-COOH) | Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester (-COOCH₃) nih.gov |

| Carboxylic Acid (-COOH) | Amidation | Amine, TBTU, TEA nih.gov | Amide (-CONHR) |

Investigation of this compound as a Building Block in Complex Organic Synthesis

The rigid, pre-functionalized aromatic scaffold of this compound makes it an attractive building block for the synthesis of more complex organic molecules. Its structure is particularly suited for creating compounds with significant steric bulk and defined three-dimensional shapes.

For instance, it can serve as a precursor for novel heterocyclic systems. The reaction of the amino and carboxyl groups can be exploited to construct fused ring systems, analogous to the synthesis of benzodiazepines from other aminobenzoic acids. guidechem.com The reaction of 2,3,4,5-tetrachlorophthalic anhydride with 3-amino-1,2,4-triazole to form 2-(1H-1,2,4-triazol-3-ylcarbamoyl)-3,4,5,6-tetrachlorobenzoic acid demonstrates how the tetrachlorinated core can be incorporated into complex amide structures. researchgate.net Future work could explore intramolecular cyclization of such derivatives to generate novel, highly substituted heterocyclic frameworks.

Furthermore, its use as a ligand component in coordination chemistry could lead to metal-organic frameworks (MOFs) or complexes with unique steric and electronic properties conferred by the polychlorinated ring.

Advanced Mechanistic and Multi-Scale Computational Investigations

To fully harness the synthetic potential of this compound, a deep understanding of its electronic structure and reactivity is essential. Advanced computational chemistry provides powerful tools for these investigations.

Density Functional Theory (DFT): DFT calculations can be employed to model the molecule's ground state geometry and electronic properties. researchgate.net

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. mdpi.com This is crucial for predicting how the molecule will interact with other reagents. For instance, the oxygen atoms of the carboxyl group are expected to be nucleophilic sites, while the protons of the amino and carboxyl groups will be electrophilic. mdpi.com

Multi-Scale Modeling: For more complex systems, such as the molecule's behavior in solution or its interaction with a catalyst surface, multi-scale computational approaches can be used. These methods combine high-accuracy quantum mechanics for the reactive center with less computationally expensive classical mechanics for the surrounding environment, providing a more realistic model of reaction pathways and transition states.

| Computational Method | Objective | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure and properties | Molecular geometry, orbital energies (HOMO/LUMO), chemical reactivity researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Map charge distribution | Identification of electrophilic and nucleophilic sites for reaction prediction mdpi.com |

| Transition State Theory | Model reaction pathways | Calculation of activation energies, understanding reaction kinetics |

Role in Supramolecular Chemistry and Crystal Engineering for Tailored Materials (excluding specific material properties)

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures. mdpi.com this compound is an excellent candidate for this field due to its array of functional groups capable of forming robust and directional non-covalent bonds.

Hydrogen Bonding: The amino and carboxylic acid groups are prime sites for strong hydrogen bonding. The carboxyl group can form classic O-H···O dimers, while the amino group can act as a hydrogen bond donor in N-H···O interactions. nih.gov The interplay between these groups can lead to the formation of well-defined supramolecular synthons, which are reliable structural motifs that can be used to build larger assemblies. nih.gov

Halogen Bonding: The four chlorine atoms on the aromatic ring are potential halogen bond donors. Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom and a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom). The strength and directionality of C-Cl···O and C-Cl···N halogen bonds can be exploited to guide the assembly of molecules into specific 1D, 2D, or 3D networks. mdpi.comnih.gov

π-π Stacking: The electron-deficient nature of the tetrachlorinated aromatic ring can promote π-π stacking interactions with electron-rich aromatic systems.

By strategically combining these interactions through co-crystallization with other molecules (coformers), it is possible to engineer a vast range of supramolecular assemblies. researchgate.net Future research will involve systematically studying the co-crystals of this compound with various complementary molecules to understand the hierarchy of these non-covalent interactions and establish a set of rules for designing crystalline materials with tailored network structures.

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bond | -COOH, -NH₂ | Forms robust synthons (dimers, chains, sheets) nih.govnih.gov |

| Halogen Bond | Aromatic -Cl | Directional control of crystal packing (C-Cl···O/N) mdpi.com |

| π-π Stacking | Tetrachlorinated benzene ring | Stabilizes layered structures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.